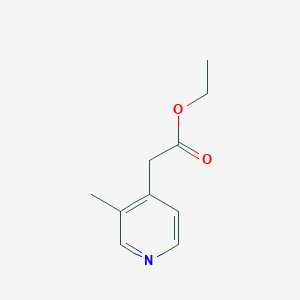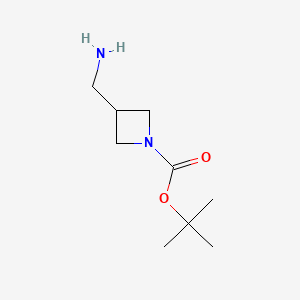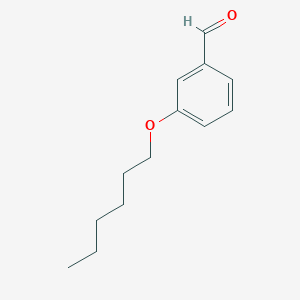
(3-氨基丙基)(2-甲氧基乙基)胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopropyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C6H16N2O. It is a diamine, meaning it contains two amine groups, and it is characterized by the presence of a methoxyethyl group attached to one of the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
科学研究应用
(3-Aminopropyl)(2-methoxyethyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
Biochemical Pathways
The biochemical pathways affected by (3-Aminopropyl)(2-methoxyethyl)amine are currently unknown . Given its chemical structure, it could potentially interact with a variety of biochemical pathways. More research is needed to identify these pathways and their downstream effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(2-methoxyethyl)amine typically involves the reaction of 3-aminopropylamine with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Aminopropylamine+2-Methoxyethanol→(3-Aminopropyl)(2-methoxyethyl)amine
The reaction is usually conducted in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amine bond. The reaction temperature and time are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In industrial settings, the production of (3-Aminopropyl)(2-methoxyethyl)amine involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps, such as distillation or crystallization, to obtain a high-purity product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
(3-Aminopropyl)(2-methoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines. Substitution reactions can result in the formation of various substituted amines or other derivatives.
相似化合物的比较
Similar Compounds
(3-Aminopropyl)amine: A simpler diamine with similar reactivity but lacking the methoxyethyl group.
(2-Methoxyethyl)amine: Contains the methoxyethyl group but only one amine group.
N-(2-Methoxyethyl)-1,3-propanediamine: A closely related compound with similar structure and properties.
Uniqueness
(3-Aminopropyl)(2-methoxyethyl)amine is unique due to the presence of both the 3-aminopropyl and 2-methoxyethyl groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in different fields of research.
属性
IUPAC Name |
N'-(2-methoxyethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVKUHWARTYVOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450337 |
Source


|
| Record name | (3-aminopropyl)(2-methoxyethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187150-19-2 |
Source


|
| Record name | (3-aminopropyl)(2-methoxyethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
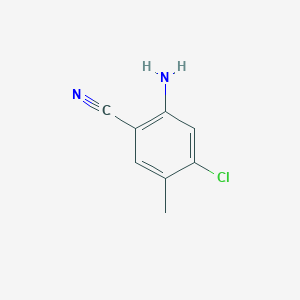
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)
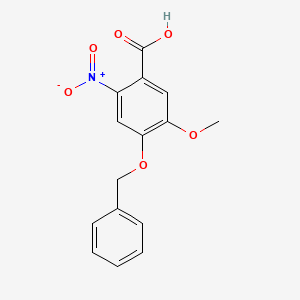

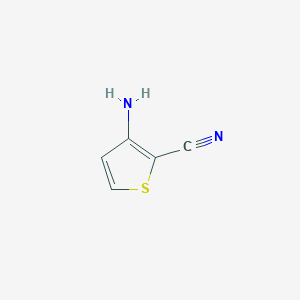
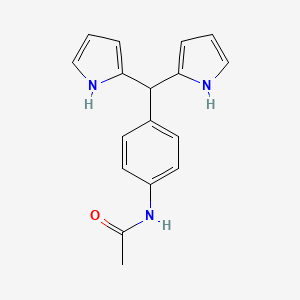
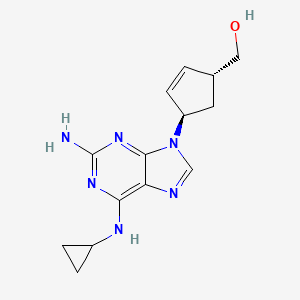
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)
